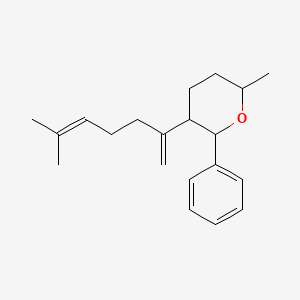
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran is a complex organic compound with a unique structure that includes a tetrahydropyran ring, phenyl group, and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the phenyl and methyl groups. Common synthetic routes may involve:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Addition of Methyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its antioxidant properties could be attributed to its ability to scavenge free radicals and prevent oxidative damage.
相似化合物的比较
Similar Compounds
6-methyl-5-hepten-2-one: A compound with a similar structure but lacking the tetrahydropyran ring.
2-methyl-2-hepten-6-one: Another related compound with a different arrangement of the methyl groups.
Uniqueness
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran is unique due to its combination of a tetrahydropyran ring, phenyl group, and multiple methyl groups, which confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C20H28O |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyloxane |
InChI |
InChI=1S/C20H28O/c1-15(2)9-8-10-16(3)19-14-13-17(4)21-20(19)18-11-6-5-7-12-18/h5-7,9,11-12,17,19-20H,3,8,10,13-14H2,1-2,4H3 |
InChI 键 |
USDNJLFMSOKPKT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(O1)C2=CC=CC=C2)C(=C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
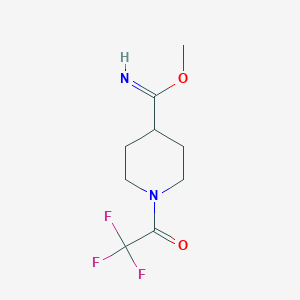

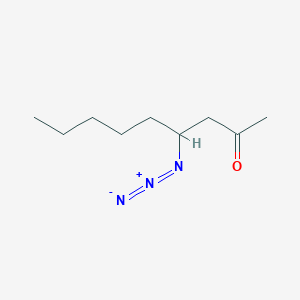
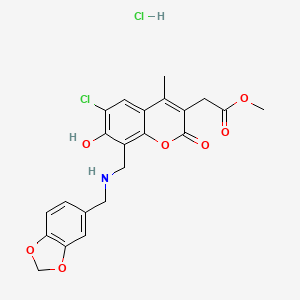
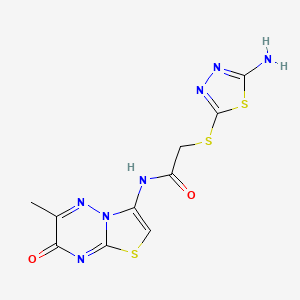
![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)
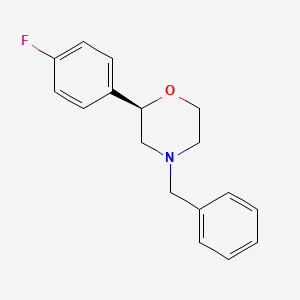

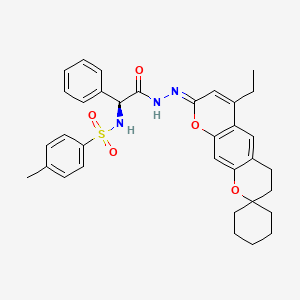
![N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12635225.png)
![5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B12635233.png)
